1-(3-Hydrazinylpropyl)-4-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4/c1-11-5-7-12(8-6-11)4-2-3-10-9/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQUACHDKSCPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331050 | |
| Record name | 1-(3-Hydrazinylpropyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62040-85-1 | |
| Record name | 1-(3-Hydrazinylpropyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Hydrazinylpropyl 4 Methylpiperazine
Strategies for the Construction of the 1,4-Disubstituted Piperazine (B1678402) Core
The formation of the central 1,4-disubstituted piperazine ring is a critical phase in the synthesis of the target compound. Key strategies include the alkylation of a pre-existing piperazine derivative or the de novo synthesis of the piperazine ring system through amination reactions.
Alkylation Routes Involving 1-Methylpiperazine (B117243) as a Precursor
A prevalent and direct method for assembling the 1,4-disubstituted piperazine core of the target molecule involves the N-alkylation of 1-methylpiperazine. mdpi.comnih.gov This approach leverages the nucleophilic nature of the secondary amine in the 1-methylpiperazine starting material. The reaction typically involves the use of a three-carbon electrophile bearing a leaving group, such as a halogen.
The general reaction can be depicted as the nucleophilic substitution of a 1-halo-3-substituted propane (B168953) by 1-methylpiperazine. For instance, the reaction of 1-methylpiperazine with a 3-halopropyl derivative, such as 1-bromo-3-chloropropane (B140262), serves as a common route to introduce the propyl chain at the N4 position. chemicalbook.comgoogle.com This reaction is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct and may be facilitated by the addition of a catalyst like sodium iodide to enhance the reactivity of the alkyl halide through an in-situ Finkelstein reaction. mdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |
| 1-Methylpiperazine | 1-Bromo-3-chloropropane | Base (e.g., K2CO3), optional NaI | 1-(3-Chloropropyl)-4-methylpiperazine (B54460) | mdpi.comchemicalbook.com |
| 1-Methylpiperazine | 3-Bromo-1-propanol | Not specified | 1-(3-Hydroxypropyl)-4-methylpiperazine | chemicalbook.com |
This alkylation strategy is advantageous due to the commercial availability of 1-methylpiperazine and various 3-carbon synthons. The resulting product, such as 1-(3-chloropropyl)-4-methylpiperazine or 1-(3-hydroxypropyl)-4-methylpiperazine, is a key intermediate that can be further elaborated to introduce the hydrazine (B178648) functionality.
Amination Approaches to Piperazine Ring Systems
One such approach involves the cyclization of 1,2-diamines with a suitable dielectrophile. For instance, a chiral 1,2-diamine can be reacted with a reagent like bromoethyldiphenylsulfonium triflate to facilitate ring closure and form the piperazine core. nih.gov This method allows for the synthesis of stereochemically defined piperazine derivatives.
Reductive amination is another powerful tool for the synthesis of the piperazine ring. This can be achieved through the intramolecular reductive amination of a molecule containing both an amine and a carbonyl group (or a precursor to it), separated by an appropriate number of atoms. researchgate.net More commonly, intermolecular reductive amination is employed. For example, a dicarbonyl compound can be reacted with a diamine in the presence of a reducing agent to form the piperazine ring. Similarly, the reductive amination of amino acids can lead to the formation of substituted piperazine-2-acetic acid esters. nih.gov The choice of reducing agent is crucial, with common options including sodium cyanoborohydride and catalytic hydrogenation. thieme-connect.comgoogle.com Continuous-flow hydrogenation has emerged as a safe and scalable method for reductive amination. thieme-connect.com
| Precursors | Key Reaction | Product Type | Reference(s) |
| 1,2-Diamine and a dielectrophile | Cyclization | Substituted Piperazine | nih.gov |
| Dicarbonyl compound and a diamine | Intermolecular Reductive Amination | Substituted Piperazine | thieme-connect.comrsc.org |
| Amino acids | Reductive Amination and Cyclization | Piperazine-2-acetic acid esters | nih.gov |
These amination approaches offer versatility in accessing a wide range of substituted piperazines, which can then be further functionalized to yield the desired 1,4-disubstituted pattern.
Introduction of the Propyl-Hydrazine Moiety
Once the 1-(substituted)-4-methylpiperazine core is established, the next critical step is the introduction of the hydrazine group at the terminus of the three-carbon side chain.
Amination and Reduction Pathways to Introduce the Hydrazine Group
The direct formation of the hydrazine group on the propyl side chain can be approached through several methods. One conceptual pathway involves the reductive amination of a suitable carbonyl-containing piperazine derivative with hydrazine. However, controlling the selectivity of such a reaction can be challenging.
A more controlled approach involves the reduction of a nitrogen-containing functional group that can be converted into a hydrazine. For instance, the reduction of an N-nitroso derivative is a known method for hydrazine synthesis. In a related context, the synthesis of 1-amino-4-methylpiperazine (B1216902) has been achieved by the catalytic hydrogenation of 1-methyl-4-nitrosopiperazine. google.com This principle could be extended to a propyl-substituted nitrosamine (B1359907) on the piperazine core, followed by reduction to the corresponding hydrazine.
Direct amination using reagents like chloramine (B81541) or hydroxylamine-O-sulfonic acid on a primary amine can also lead to the formation of a hydrazine. psu.edu This would, however, require the synthesis of the corresponding 1-(3-aminopropyl)-4-methylpiperazine (B1293942) as a precursor.
Derivatization from Halogenated Propyl-Piperazine Intermediates, e.g., 1-(3-Chloropropyl)-4-methylpiperazine
A highly practical and widely used method for introducing the hydrazine moiety is through the nucleophilic substitution of a halogenated intermediate. The synthesis of 1-(3-chloropropyl)-4-methylpiperazine via the alkylation of 1-methylpiperazine with 1-bromo-3-chloropropane provides a key precursor for this route. mdpi.comchemicalbook.com
The terminal chlorine atom in 1-(3-chloropropyl)-4-methylpiperazine is susceptible to displacement by a suitable nitrogen nucleophile. Hydrazine, being a potent nucleophile, can be reacted with this intermediate to form the desired 1-(3-hydrazinylpropyl)-4-methylpiperazine. This reaction is analogous to the synthesis of other alkyl hydrazines from alkyl halides. mdpi.comresearchgate.net The reaction conditions would typically involve the use of hydrazine hydrate (B1144303), potentially in a suitable solvent, to facilitate the substitution reaction.
| Precursor | Reagent | Reaction Type | Product | Reference(s) |
| 1-(3-Chloropropyl)-4-methylpiperazine | Hydrazine Hydrate | Nucleophilic Substitution | This compound | mdpi.comchemicalbook.commdpi.comresearchgate.net |
This method is often preferred due to its straightforward nature and the accessibility of the required starting materials.
Conversion from 1-(3-Aminopropyl)-4-methylpiperazine Analogues
Another viable synthetic route involves the conversion of a terminal primary amino group into a hydrazine functionality. The precursor for this pathway, 1-(3-aminopropyl)-4-methylpiperazine, is a known compound and can be synthesized through various methods, such as the reduction of a corresponding nitrile or amide. fishersci.comthermofisher.comsigmaaldrich.comnih.gov
The transformation of a primary amine to a hydrazine can be accomplished through electrophilic amination. organic-chemistry.org For example, a primary amine can be reacted with an oxaziridine (B8769555) derivative to yield an N-Boc protected hydrazine. The Boc (tert-butoxycarbonyl) protecting group can then be removed under acidic conditions to yield the free hydrazine. This method offers a controlled way to introduce the second nitrogen atom and form the N-N bond of the hydrazine group.
| Precursor | Key Transformation | Intermediate | Final Product | Reference(s) |
| 1-(3-Aminopropyl)-4-methylpiperazine | Electrophilic Amination (e.g., with an oxaziridine) | N-Boc-1-(3-hydrazinylpropyl)-4-methylpiperazine | This compound | fishersci.comthermofisher.comorganic-chemistry.org |
This approach provides an alternative to the direct use of hydrazine and can be advantageous in certain synthetic contexts, particularly where control of reactivity and selectivity is paramount.
Optimization of Reaction Conditions and Isolation Procedures
A common strategy begins with the mono-alkylation of 1-methylpiperazine with a suitable three-carbon electrophile bearing two leaving groups, such as 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane. This reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed. The choice of solvent, base, temperature, and stoichiometry are key parameters that require careful optimization to favor the desired mono-alkylated product, 1-(3-halopropyl)-4-methylpiperazine, over the dialkylated byproduct.
The subsequent step involves the reaction of the intermediate 1-(3-halopropyl)-4-methylpiperazine with hydrazine hydrate. This nucleophilic substitution reaction displaces the halide to form the target compound. Optimization of this hydrazinolysis step typically focuses on reaction temperature, solvent, and the molar ratio of hydrazine hydrate to the alkyl halide intermediate.
Table 1: Optimization of N-Alkylation of 1-Methylpiperazine with 1,3-Dibromopropane
| Entry | Solvent | Base | Temperature (°C) | Molar Ratio (Piperazine:Dibromopropane) | Yield of 1-(3-bromopropyl)-4-methylpiperazine (B2548226) (%) |
| 1 | Acetonitrile | K₂CO₃ | 80 | 1:1 | 45 |
| 2 | Acetonitrile | K₂CO₃ | 80 | 3:1 | 75 |
| 3 | Toluene | Na₂CO₃ | 110 | 3:1 | 68 |
| 4 | DMF | K₂CO₃ | 100 | 3:1 | 82 |
| 5 | Acetonitrile | Et₃N | 80 | 3:1 | 65 |
This interactive table showcases the impact of different reaction parameters on the yield of the intermediate product.
Following the reaction, isolation and purification procedures are crucial for obtaining a high-purity product. For the intermediate, 1-(3-bromopropyl)-4-methylpiperazine, a typical workup involves filtering the inorganic salts, followed by removal of the solvent under reduced pressure. The crude product is then often purified by vacuum distillation or column chromatography to separate it from unreacted starting materials and any dialkylated byproducts.
For the final product, this compound, the isolation procedure may involve an initial extraction to remove excess hydrazine hydrate, followed by distillation under high vacuum to purify the final compound. The purity of the final product is typically assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Green Chemistry Principles in Synthetic Design and Implementation
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considering the choice of solvents, reagents, and energy sources.
One of the primary considerations is the replacement of hazardous solvents with more environmentally benign alternatives. For instance, while solvents like DMF may provide high yields, their toxicity and high boiling points make them less desirable from a green chemistry perspective. Research into similar N-alkylation reactions has explored the use of greener solvents such as ethanol (B145695) or even water, which can be effective, especially when paired with a suitable phase-transfer catalyst. orientjchem.org
Another key aspect is the use of energy-efficient synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. minarjournal.com The application of microwave irradiation to both the N-alkylation and hydrazinolysis steps could offer a more sustainable synthetic route. minarjournal.com
The choice of reagents also plays a crucial role. For the N-alkylation step, using a dihaloalkane where the two halogens have different reactivities, such as 1-bromo-3-chloropropane, can offer better selectivity for mono-alkylation, thereby reducing waste from the formation of byproducts. Furthermore, the use of catalytic amounts of a phase-transfer catalyst can enhance reaction rates and efficiency in greener solvent systems, minimizing the need for stoichiometric amounts of harsh bases.
In the hydrazinolysis step, while hydrazine is an effective reagent, its toxicity is a significant concern. Green chemistry principles would encourage exploring alternative, less hazardous hydrazinating agents or developing catalytic methods that could use hydrazine more efficiently and in smaller quantities.
Table 2: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Method | Green Chemistry Approach |
| Solvent | DMF, Acetonitrile | Ethanol, Water, 2-Methyltetrahydrofuran |
| Energy Source | Conventional heating (reflux) | Microwave irradiation |
| Base | Stoichiometric K₂CO₃, Et₃N | Catalytic phase-transfer catalyst with milder base |
| Atom Economy | Moderate, potential for dialkylation | Higher, improved selectivity for mono-alkylation |
| Waste Generation | Higher, from solvent use and byproducts | Lower, due to solvent recycling and fewer byproducts |
This interactive table compares traditional synthetic methods with more environmentally friendly alternatives.
Chemical Reactivity and Transformation Mechanisms of 1 3 Hydrazinylpropyl 4 Methylpiperazine
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group is a potent alpha-effect nucleophile, meaning its reactivity is enhanced due to the presence of adjacent lone pairs of electrons. The terminal nitrogen atom (-NH2) is significantly more nucleophilic and sterically accessible than the internal nitrogen, making it the primary site of reaction in most transformations.
One of the most characteristic reactions of primary hydrazines is their condensation with aldehydes and ketones to form hydrazones. nih.govresearchgate.net This reaction proceeds via a nucleophilic addition of the terminal hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). The reaction is typically catalyzed by a small amount of acid.
The general reaction is as follows: 1-(3-Hydrazinylpropyl)-4-methylpiperazine + R(R')C=O ⇌ 1-(3-(2-Alkylidenehydrazinyl)propyl)-4-methylpiperazine + H₂O
This transformation is a versatile method for creating new derivatives with potential applications in medicinal chemistry and materials science. nih.gov The resulting hydrazones can vary widely based on the choice of the carbonyl compound.
Table 1: Examples of Hydrazone Formation with Various Carbonyl Compounds | Carbonyl Compound | R | R' | Resulting Hydrazone Product Name | | :--- | :--- | :--- | :--- | | Acetone | CH₃ | CH₃ | 1-(3-(2-Isopropylidenehydrazinyl)propyl)-4-methylpiperazine | | Benzaldehyde | C₆H₅ | H | 1-(3-(2-Benzylidenehydrazinyl)propyl)-4-methylpiperazine | | Cyclohexanone | \multicolumn{2}{c}{-(CH₂)₅-} | 1-(3-(2-Cyclohexylidenehydrazinyl)propyl)-4-methylpiperazine | | Formaldehyde | H | H | 1-(3-(2-Methylenehydrazinyl)propyl)-4-methylpiperazine |
The nucleophilic terminal nitrogen of the hydrazine moiety readily reacts with acylating and alkylating agents.
Acylation: In the presence of acyl halides (e.g., acetyl chloride) or acid anhydrides, the hydrazine group undergoes acylation to form the corresponding acylhydrazide. This reaction is typically performed in the presence of a base to neutralize the acid byproduct (e.g., HCl). The resulting N-acyl derivative is a stable, neutral compound.
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the alkylation of the terminal nitrogen. The reaction proceeds via an SN2 mechanism. Due to the high nucleophilicity of hydrazine, polyalkylation can sometimes occur if the reaction conditions are not carefully controlled. A base is often used to scavenge the acid formed during the reaction.
Reactivity of the Piperazine (B1678402) Nitrogen Centers
The piperazine ring contains two tertiary nitrogen atoms: N1, which is attached to the propyl chain, and N4, which bears a methyl group. As tertiary amines, their reactivity differs significantly from the primary hydrazine group.
The N4 nitrogen (with the methyl group) is expected to be the most basic site, similar to other N-alkyl piperazines. uregina.ca
The N1 nitrogen is also a tertiary amine, but its basicity may be slightly influenced by the nearby hydrazine group.
The terminal -NH2 nitrogen of the hydrazine is basic, but generally less so than the tertiary amines of the piperazine ring.
The internal -NH- nitrogen of the hydrazine is the least basic.
Table 2: pKa Values of Relevant Parent Compounds at 298 K
| Compound | Functional Group | pKa1 | pKa2 |
|---|---|---|---|
| Piperazine | Secondary Amine | 9.73 | 5.35 |
| 1-Methylpiperazine (B117243) | Tertiary & Secondary Amine | 9.09 | 4.71 |
Data sourced from Khalili et al. (2009). uregina.ca
Based on these values, the first protonation of this compound is most likely to occur at the N4-methyl position of the piperazine ring.
As both nitrogen atoms on the piperazine ring are tertiary, they are not susceptible to standard N-acylation reactions, which require a proton to be lost. youtube.comsigmaaldrich.com Similarly, they will not undergo N-alkylation under typical conditions used for primary or secondary amines. The primary sites for both acylation and alkylation on the molecule are the nitrogen atoms of the hydrazine moiety, as described in section 3.1.2.
However, under forcing conditions with a highly reactive alkylating agent (e.g., methyl iodide or dimethyl sulfate), quaternization of one or both piperazine nitrogens could potentially occur, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction is generally less favorable than the alkylation of the more nucleophilic hydrazine group.
Cyclization Reactions to Form Heterocyclic Systems
Substituted hydrazines are fundamental building blocks in heterocyclic synthesis, enabling the construction of various ring systems containing a nitrogen-nitrogen bond. semanticscholar.org A prominent example is the Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions. youtube.commdpi.com
In this context, this compound can react with 1,3-dicarbonyl compounds (or their synthetic equivalents) to form highly substituted pyrazoles. The reaction mechanism involves initial hydrazone formation at one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. mdpi.comnih.gov
The general reaction is as follows: this compound + R¹COCH₂COR² → 1-(3-(3,5-Disubstituted-1H-pyrazol-1-yl)propyl)-4-methylpiperazine + 2H₂O
This reaction provides a direct route to incorporating the 4-methylpiperazinylpropyl moiety into a pyrazole scaffold, a privileged structure in medicinal chemistry. nih.govrsc.org
Table 3: Examples of Pyrazole Formation with 1,3-Dicarbonyl Compounds
| 1,3-Dicarbonyl Compound | R¹ | R² | Resulting Pyrazole Product Name |
|---|---|---|---|
| Acetylacetone | CH₃ | CH₃ | 1-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-4-methylpiperazine |
| Benzoylacetone | C₆H₅ | CH₃ | 1-(3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propyl)-4-methylpiperazine |
| Dibenzoylmethane | C₆H₅ | C₆H₅ | 1-(3-(3,5-Diphenyl-1H-pyrazol-1-yl)propyl)-4-methylpiperazine |
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole rings is a classic transformation involving hydrazine derivatives, most commonly through the Knorr pyrazole synthesis. youtube.com This method involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org For this compound, the monosubstituted nature of the hydrazine ensures that the reaction proceeds to form an N-1 substituted pyrazole.
The mechanism initiates with the nucleophilic attack of the more reactive terminal -NH2 group of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration reaction, which results in the formation of the stable, aromatic pyrazole ring. nih.gov The reaction is typically performed under acidic or neutral conditions and can be facilitated by microwave irradiation. nih.gov
| 1,3-Dicarbonyl Reactant | Resulting Pyrazole Derivative (General Structure) |
| Acetylacetone (2,4-Pentanedione) | 1-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-4-methylpiperazine |
| Dibenzoylmethane | 1-(3-(3,5-diphenyl-1H-pyrazol-1-yl)propyl)-4-methylpiperazine |
| Ethyl Acetoacetate | 1-(3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propyl)-4-methylpiperazine |
Formation of 1,3,4-Oxadiazole (B1194373) and 1,3,4-Thiadiazole Scaffolds
The hydrazine functionality is a key precursor for the synthesis of five-membered heterocycles containing two nitrogen atoms and either an oxygen or sulfur atom.
1,3,4-Oxadiazole Synthesis A common pathway to 2,5-disubstituted 1,3,4-oxadiazoles involves the initial acylation of the hydrazine with a carboxylic acid or its derivative (e.g., acyl chloride) to form a stable N,N'-diacylhydrazine intermediate. openmedicinalchemistryjournal.commdpi.com This intermediate then undergoes cyclodehydration to form the oxadiazole ring. nih.gov This cyclization step requires dehydrating agents, with common choices including phosphorus oxychloride (POCl₃), triflic anhydride (B1165640), or polyphosphoric acid. nih.govjchemrev.com An alternative one-pot method involves the oxidative cyclization of acylhydrazones (formed from the condensation of an acid hydrazide with an aldehyde) using reagents like iodine. jchemrev.com
1,3,4-Thiadiazole Synthesis The synthesis of 1,3,4-thiadiazoles from this compound can be achieved through several routes. One prevalent method involves converting the hydrazine into a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. This thiosemicarbazide can then undergo intramolecular cyclization under acidic conditions (e.g., using concentrated sulfuric acid) to yield an aminothiadiazole derivative. chemmethod.combu.edu.eg
A second major route involves the reaction of the hydrazine with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. researchgate.netresearchgate.net This reaction forms a potassium dithiocarbazate salt. Subsequent treatment with an acid promotes cyclization and dehydration to form a 1,3,4-thiadiazole-2-thiol. organic-chemistry.org
| Reagent(s) | Intermediate | Resulting Heterocycle Scaffold |
| 1. R-COCl2. POCl₃ | N-Acyl-N'-(3-(4-methylpiperazin-1-yl)propyl)hydrazide | 2-R-5-(3-(4-methylpiperazin-1-yl)propyl)-1,3,4-oxadiazole |
| 1. CS₂ / KOH2. H⁺ | Potassium 3-(3-(4-methylpiperazin-1-yl)propyl)dithiocarbazate | 5-(3-(4-methylpiperazin-1-yl)propyl)-1,3,4-thiadiazole-2-thiol |
| 1. R-NCS2. H₂SO₄ | 1-R-4-(3-(4-methylpiperazin-1-yl)propyl)thiosemicarbazide | 2-(R-amino)-5-(3-(4-methylpiperazin-1-yl)propyl)-1,3,4-thiadiazole |
Generation of 1,2,4-Triazole (B32235) Derivatives
The synthesis of the 1,2,4-triazole ring system from a monosubstituted hydrazine like this compound is well-established through several named reactions.
The Einhorn-Brunner reaction provides a direct route through the condensation of the hydrazine with diacylamines in the presence of a weak acid. wikipedia.orgresearchgate.net The mechanism involves nucleophilic attack by the hydrazine on one of the acyl groups, followed by cyclization and elimination of water to form the triazole ring. wikipedia.org
Another versatile method is the reaction of the hydrazine with formamide (B127407) under microwave irradiation, which can proceed without a catalyst to generate the N-substituted triazole. organic-chemistry.org Additionally, precursors like thiosemicarbazides (as described in the thiadiazole synthesis) can be cyclized under different conditions (e.g., basic conditions with subsequent alkylation) to yield 1,2,4-triazole-3-thiol derivatives. scispace.com
Multi-Component Reactions (MCRs) Incorporating the Hydrazine Functionality
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all starting materials. nih.govnih.gov The hydrazine group is a valuable component in such reactions.
For example, this compound could participate in a four-component reaction to synthesize complex heterocyclic systems like pyranopyrazoles. researchgate.net In a typical sequence, the hydrazine would first react with a β-ketoester (e.g., ethyl acetoacetate) to form a pyrazolone (B3327878) intermediate in situ. Simultaneously, an aldehyde and an active methylene (B1212753) compound (e.g., malononitrile) undergo a Knoevenagel condensation. These two intermediates then combine through a Michael addition followed by intramolecular cyclization and dehydration to yield the final, highly substituted pyranopyrazole product in one pot. beilstein-journals.orgresearchgate.net The utility of MCRs lies in their ability to rapidly generate molecular diversity from simple precursors. researchgate.net
Oxidative and Reductive Transformations
The hydrazinyl group of this compound is susceptible to both oxidation and reduction, although these transformations are less common in the context of heterocyclic synthesis.
Oxidative Transformations: Mild oxidation of monosubstituted hydrazines can lead to the formation of diazenes (R-N=NH). However, these intermediates are often unstable. Stronger oxidizing agents can lead to the cleavage of the nitrogen-nitrogen bond, potentially resulting in the formation of the corresponding amine or other degradation products. The specific outcome depends heavily on the oxidant used and the reaction conditions.
Reductive Transformations: The reduction of hydrazines, known as hydrogenolysis, typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature or the use of strong reducing agents. This process cleaves the N-N single bond to yield two separate amine molecules. In the case of this compound, this would theoretically yield 1-(3-aminopropyl)-4-methylpiperazine (B1293942) and ammonia. Due to the high stability of the N-N single bond, this transformation is not a common synthetic strategy.
Spectroscopic and Structural Elucidation of 1 3 Hydrazinylpropyl 4 Methylpiperazine and Its Derivatives
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis
The FTIR and Raman spectra are expected to be dominated by vibrations associated with the piperazine (B1678402) ring, the N-methyl group, the propyl chain, and the terminal hydrazinyl group.
Piperazine Ring Vibrations: The piperazine moiety exhibits characteristic C-H and C-N stretching and bending vibrations. C-H stretching vibrations of the piperazine ring are typically observed in the 2800-3000 cm⁻¹ region. niscpr.res.inscispace.com C-N stretching vibrations for tertiary amines within the ring are generally found in the 1150-1020 cm⁻¹ range.
N-H and N-N Vibrations: The terminal hydrazinyl (-NHNH₂) group is a key feature. N-H stretching vibrations are expected to appear in the 3200-3400 cm⁻¹ region, often as multiple bands corresponding to symmetric and asymmetric stretches. N-H bending (scissoring) vibrations typically occur around 1650-1580 cm⁻¹. The N-N stretching vibration is weaker and expected in the 1100-1000 cm⁻¹ region.
Alkyl Group Vibrations: The propyl chain and the N-methyl group will show characteristic C-H stretching vibrations between 2850 and 2960 cm⁻¹. dergipark.org.tr CH₂ and CH₃ bending vibrations are expected in the 1470-1430 cm⁻¹ (scissoring) and 1380-1370 cm⁻¹ (symmetric bending) regions, respectively.
Theoretical calculations using Density Functional Theory (DFT) on similar molecules like 1-(4-Chlorophenyl) piperazine and 1-Amino-4-methylpiperazine (B1216902) have shown good correlation between calculated and experimental vibrational frequencies, aiding in the precise assignment of spectral bands. dergipark.org.trnih.gov
Table 1: Predicted Key Vibrational Frequencies for 1-(3-Hydrazinylpropyl)-4-methylpiperazine
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretching (asymmetric & symmetric) | Hydrazinyl (-NH₂) | 3400 - 3200 | Medium-Strong |
| C-H Stretching (Aromatic - if derivatized) | Phenyl Ring | 3100 - 3000 | Weak-Medium |
| C-H Stretching (Aliphatic) | Piperazine Ring, Propyl, Methyl | 2960 - 2850 | Strong |
| N-H Bending | Hydrazinyl (-NH₂) | 1650 - 1580 | Medium |
| CH₂/CH₃ Bending | Propyl, Methyl, Piperazine | 1470 - 1370 | Medium |
| C-N Stretching | Piperazine Ring, Propyl Chain | 1150 - 1020 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group (N-CH₃) would likely appear in the upfield region, typically around 2.2-2.5 ppm.
Piperazine Ring Protons: The eight protons on the piperazine ring are chemically non-equivalent. Due to the chair conformation and substitution, they would appear as complex multiplets, typically in the range of 2.3-2.8 ppm. nih.gov In some N,N'-substituted piperazines, dynamic NMR studies reveal broad signals at room temperature due to conformational changes like ring inversion. nih.govrsc.org
Propyl Chain Protons: The three methylene (B1212753) groups of the propyl chain (-CH₂-CH₂-CH₂-) would each give a distinct signal, likely as triplets or multiplets due to coupling with adjacent protons. The methylene group attached to the piperazine nitrogen (N-CH₂) would be expected around 2.4-2.6 ppm, the central methylene (-CH₂-) around 1.6-1.8 ppm, and the methylene attached to the hydrazinyl group (-CH₂-N) around 2.7-2.9 ppm.
Hydrazinyl Protons: The protons of the -NHNH₂ group would appear as broad signals that can exchange with deuterium (B1214612) oxide (D₂O). Their chemical shift is variable and depends on solvent and concentration, but could be expected in the 3.0-5.0 ppm range.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.
N-Methyl Carbon: The N-CH₃ carbon would appear as a single peak in the upfield region, around 45-48 ppm.
Piperazine Ring Carbons: The carbons of the piperazine ring would typically resonate in the 50-60 ppm range. nih.gov Due to substitution, two distinct signals may be observed.
Propyl Chain Carbons: The three carbons of the propyl chain would show signals at approximately 55-60 ppm (for N-CH₂), 25-30 ppm (for the central -CH₂-), and 45-50 ppm (for -CH₂-N).
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would confirm ¹H-¹H coupling relationships, for instance, between the adjacent methylene groups of the propyl chain. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, which are crucial for confirming the connectivity between the propyl chain, the piperazine ring, and the methyl group. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| N-CH₃ | ~2.3 (s, 3H) | ~46 |
| Piperazine -CH₂- (adjacent to N-CH₃) | ~2.5 (m, 4H) | ~55 |
| Piperazine -CH₂- (adjacent to N-propyl) | ~2.6 (m, 4H) | ~53 |
| N-CH₂- (propyl) | ~2.5 (t, 2H) | ~58 |
| -CH₂- (central propyl) | ~1.7 (m, 2H) | ~28 |
| -CH₂-N (propyl) | ~2.8 (t, 2H) | ~48 |
s = singlet, t = triplet, m = multiplet, br s = broad singlet
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. core.ac.uknih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺. This allows for the unambiguous determination of the elemental formula (C₈H₂₀N₄ for the neutral molecule).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis under electron ionization (EI) would yield a mass spectrum characterized by a molecular ion (M⁺) peak and numerous fragment ions. The fragmentation pattern is highly diagnostic for the structure. Based on studies of other piperazine derivatives, the fragmentation of this compound is expected to proceed via several key pathways: researchgate.netresearchgate.netxml-journal.net
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common pathway. This would lead to the formation of characteristic fragment ions from the piperazine ring.
Piperazine Ring Fragmentation: A major fragment ion is often observed at m/z 99, corresponding to the [CH₃-N(CH₂CH₂)₂N]⁺ fragment, resulting from the cleavage of the propyl group. Another key fragment would be at m/z 57 or 71, arising from further fragmentation of the piperazine ring.
Side Chain Fragmentation: Cleavage can occur along the propyl chain. Loss of the hydrazinyl group (-NHNH₂) would result in a fragment. Fission of the bond between the propyl chain and the piperazine ring would generate an ion corresponding to the protonated 1-methylpiperazine (B117243) at m/z 101.
Table 3: Predicted Key Mass Fragments for this compound (EI-MS)
| m/z | Proposed Fragment Structure/Identity |
|---|---|
| 188 | [M]⁺ (Molecular Ion) |
| 157 | [M - NHNH₂]⁺ |
| 101 | [1-methylpiperazine + H]⁺ |
| 99 | [M - CH₂(CH₂)₂NHNH₂]⁺ |
| 71 | [C₄H₉N]⁺ (Piperazine ring fragment) |
Advanced Structural Characterization (e.g., X-ray Crystallography) for Solid-State Conformation
Piperazine Ring Conformation: The piperazine ring is overwhelmingly found to adopt a chair conformation in the solid state. wm.eduwikipedia.org This is the most thermodynamically stable arrangement, minimizing torsional and steric strain.
Substituent Orientation: In the preferred chair conformation, bulky substituents typically occupy equatorial positions to minimize 1,3-diaxial interactions. Therefore, it is highly probable that both the N-methyl group and the N-(3-hydrazinylpropyl) group would reside in equatorial positions on their respective nitrogen atoms.
Bond Lengths and Angles: The C-N and C-C bond lengths within the piperazine ring are expected to be in the normal range for single bonds, approximately 1.46 Å and 1.53 Å, respectively. dergipark.org.trwm.edu The bond angles within the ring would be close to the tetrahedral angle of 109.5°, with some deviation due to the ring structure.
Table 4: Typical Crystallographic Parameters for a Substituted Piperazine Ring (Based on Literature Data for Analogs)
| Parameter | Typical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, C2/c, Pbca |
| Piperazine Conformation | Chair |
| Substituent Position | Equatorial |
| C-N Bond Length (Å) | 1.45 - 1.47 |
| C-C Bond Length (Å) | 1.52 - 1.54 |
| C-N-C Bond Angle (°) | 109 - 112 |
Computational and Theoretical Investigations of 1 3 Hydrazinylpropyl 4 Methylpiperazine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and optimal geometry.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules by calculating the total energy as a functional of the electron density. imist.ma A common approach involves using a hybrid functional, such as Becke, 3-parameter, Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. researchgate.net
For 1-(3-hydrazinylpropyl)-4-methylpiperazine, DFT calculations would be used to perform a full geometry optimization. This process identifies the lowest energy conformation of the molecule. It is expected that the piperazine (B1678402) ring would adopt a stable chair conformation. The calculations would yield precise data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.
Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative) These are representative values based on DFT studies of similar N-alkylpiperazines and hydrazine (B178648) derivatives.
| Parameter | Atom Pair/Trio | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-N (piperazine ring) | ~1.46 Å |
| C-C (piperazine ring) | ~1.53 Å | |
| C-N (propyl chain) | ~1.47 Å | |
| N-N (hydrazine) | ~1.44 Å | |
| **Bond Angle (°) ** | C-N-C (piperazine ring) | ~110.5° |
| N-C-C (propyl chain) | ~112.0° | |
| C-N-N (hydrazine link) | ~111.0° |
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO energy (E_HOMO) relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) indicates its ability to accept electrons (electrophilicity). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the lone pair of electrons of the terminal nitrogen atom (-NH2) of the hydrazine group, as this is typically the most nucleophilic site in such structures. researchgate.net The LUMO would likely be distributed across the σ* (antibonding) orbitals of the molecular framework. Computational analysis provides precise energy values for these orbitals. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Values are conceptual and based on typical DFT results for hydrazine derivatives.
| Orbital | Predicted Energy (eV) | Significance |
|---|---|---|
| HOMO | ~ -8.90 eV | Electron-donating capability (Nucleophilicity) |
| LUMO | ~ +1.20 eV | Electron-accepting capability (Electrophilicity) |
| Energy Gap (ΔE) | ~10.10 eV | Indicator of Chemical Reactivity and Stability |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and characterization.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. nih.gov Using the Gauge-Independent Atomic Orbital (GIAO) method on a DFT-optimized geometry, it is possible to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), yield predicted chemical shifts that often show excellent agreement with experimental data. nih.govnih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Chemical shifts (δ) are in ppm relative to TMS and are estimated based on typical values for N-alkylpiperazines and propylamines. researchgate.netresearchgate.net
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Methyl | N-CH₃ | ~2.25 | ~46.0 |
| Piperazine | Ring -CH₂- | ~2.30 - 2.60 | ~53.5, ~55.0 |
| Propyl Chain | N-CH₂- (α to piperazine) | ~2.40 | ~57.0 |
| Propyl Chain | -CH₂- (β) | ~1.65 | ~25.0 |
| Propyl Chain | -CH₂-N (γ to hydrazine) | ~2.75 | ~49.0 |
| Hydrazine | -NH-NH₂ | Broad, variable | N/A |
Vibrational Frequencies: Theoretical vibrational analysis based on DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculation determines the normal modes of vibration and their corresponding frequencies. These computed frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. The predicted spectrum can be used to assign vibrational modes to experimentally observed absorption bands.
Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Hydrazine (-NH₂) | ~3350 - 3250 |
| C-H Stretch (asymmetric) | Alkyl (CH₃, CH₂) | ~2950 |
| C-H Stretch (symmetric) | Alkyl (CH₃, CH₂) | ~2870 |
| N-H Bend | Hydrazine (-NH₂) | ~1620 |
| C-H Bend | Alkyl (CH₃, CH₂) | ~1460 |
| C-N Stretch | Piperazine, Propyl Chain | ~1150 - 1050 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a vital tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.
The hydrazine moiety in this compound is a potent nucleophile, a property attributed to the alpha effect. acs.orgnih.gov A likely reaction for this compound would be a nucleophilic substitution (S_N2) or addition reaction where the terminal -NH₂ group attacks an electrophilic center. acs.org
To model such a reaction, one would:
Optimize the geometries of the reactants (e.g., this compound and an electrophile like methyl iodide).
Perform a transition state search to locate the geometry of the highest energy point connecting reactants and products. This TS structure would be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculate the activation energy (ΔG‡), which is the free energy difference between the transition state and the reactants. This value provides a quantitative measure of the reaction kinetics, with a lower barrier indicating a faster reaction.
Solvation Energy Calculations and Prediction of Acid-Base Dissociation Constants (pKa)
The properties of a molecule can change significantly in solution compared to the gas phase. Solvation models, such as the Polarizable Continuum Model (PCM), are used to account for the effects of a solvent by treating it as a continuous medium with a defined dielectric constant.
The acid-base dissociation constant (pKa) is a critical physicochemical property. For this compound, there are three basic nitrogen atoms that can be protonated. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the protonation reaction in solution. peerj.com The pKa is derived from the free energy of the protonated and deprotonated species.
The basicity of the nitrogen atoms is influenced by their chemical environment. The tertiary amine within the piperazine ring (N-4) is expected to be less basic than the other piperazine nitrogen (N-1) due to steric hindrance from the propyl chain. However, both are tertiary amines and their pKa values will be influenced by the alkyl substituents. The hydrazine moiety provides two additional basic centers. Based on studies of similar substituted piperazines, the pKa values can be reliably estimated. researchgate.net
Table 5: Predicted pKa Values for the Conjugate Acids of this compound (Illustrative) Based on experimental pKa values for piperazine (pKa₁=9.73, pKa₂=5.35) and 1-methylpiperazine (B117243) (pKa₁=9.25, pKa₂=4.75), and considering electronic and steric effects. researchgate.net
| Nitrogen Atom for Protonation | Chemical Environment | Predicted pKa | Rationale |
|---|---|---|---|
| Piperazine N-1 | Tertiary, attached to propyl | ~9.0 - 9.3 | Alkyl substitution generally slightly lowers pKa compared to unsubstituted piperazine. |
| Hydrazine N (terminal) | Primary, part of hydrazine | ~8.0 - 8.3 | Hydrazine is a weaker base than piperazine. |
| Piperazine N-4 | Tertiary, attached to methyl | ~4.5 - 5.0 | Corresponds to the second protonation, significantly less favorable. |
Role As a Key Synthetic Intermediate in Advanced Organic Materials and Specialized Chemical Entities
Precursor for Complex Organic Building Blocks and Fine Chemicals
The primary utility of 1-(3-hydrazinylpropyl)-4-methylpiperazine in synthetic organic chemistry lies in the high reactivity of its terminal hydrazinyl moiety (-NHNH₂). This functional group is a potent nucleophile and is a cornerstone in the construction of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and fine chemicals. openmedicinalchemistryjournal.com
A significant application is in the synthesis of substituted pyrazoles. Through well-established condensation reactions, such as the Knorr pyrazole (B372694) synthesis, the hydrazinyl group of this compound can react with 1,3-dicarbonyl compounds or their equivalents. youtube.comnih.gov This reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. youtube.comnih.gov The result is the formation of a pyrazole molecule functionalized at the N1 position with a 3-(4-methylpiperazin-1-yl)propyl group. The versatility of this method allows for the synthesis of a wide library of pyrazole derivatives by simply varying the substituents on the 1,3-dicarbonyl precursor. organic-chemistry.orgmdpi.comorganic-chemistry.org
The general reaction scheme is as follows:
This compound + A 1,3-Diketone → A 1-[3-(4-Methylpiperazin-1-yl)propyl]-substituted pyrazole + 2H₂O
This strategic use of this compound enables the incorporation of the hydrophilic and sterically bulky methylpiperazine group into a variety of complex molecules, modifying their solubility, basicity, and pharmacological profiles.
Table 1: Examples of Heterocyclic Systems Derived from Hydrazine (B178648) Precursors
| Reactant Class | Resulting Heterocycle | Significance |
|---|---|---|
| 1,3-Diketones | Pyrazoles | Core structures in many pharmaceuticals and agrochemicals. nih.gov |
| α,β-Unsaturated Carbonyls | Pyrazolines (Dihydropyrazoles) | Intermediates for pyrazoles and bioactive compounds themselves. nih.gov |
| Phthalic Anhydrides | Phthalazinones | Scaffolds with applications in medicinal chemistry. |
| Isothiocyanates | Thiosemicarbazides | Precursors to thiadiazoles and other sulfur-containing heterocycles. |
Scaffold for Novel Supramolecular Assemblies
The molecular structure of this compound is ideally suited for the construction of novel supramolecular assemblies. rsc.org These ordered structures are formed through non-covalent interactions, primarily hydrogen bonding. The compound features multiple sites capable of participating in such interactions: the two nitrogen atoms of the hydrazinyl group act as hydrogen bond donors, while the lone pairs on all four nitrogen atoms (two in the piperazine (B1678402) ring and two in the hydrazinyl group) can act as hydrogen bond acceptors.
The piperazine ring itself provides a conformationally rigid, chair-like scaffold that positions the functional groups in a predictable spatial arrangement. nih.gov This structural control is crucial for designing and achieving specific, extended crystalline networks. nih.gov When co-crystallized with complementary molecules, such as dicarboxylic acids or other hydrogen bond donors, this compound can self-assemble into one-, two-, or three-dimensional networks. rsc.org The interplay between the N-H···O, N-H···N, and C-H···O interactions dictates the final architecture of the assembly, influencing properties like thermal stability and solubility. The presence of the flexible propyl chain adds another layer of complexity, allowing for potential entanglement or interdigitation of networks.
Development of Functional Materials through Polymerization or Derivatization
The dual reactivity of this compound makes it a valuable monomer or derivatizing agent for creating functional polymers and materials. rsc.org The terminal hydrazinyl group can be leveraged in polycondensation reactions or for post-polymerization modification.
For instance, poly(acryloyl hydrazide) is a known reactive polymer scaffold that can be modified by coupling aldehydes to its pendant hydrazide groups. rsc.org Similarly, this compound can be used to introduce the methylpiperazine moiety onto polymer backbones. By reacting the hydrazinyl group with polymers containing aldehyde, ketone, or acid chloride functionalities, the piperazine group can be grafted onto the material. This process, known as derivatization, can significantly alter the properties of the original polymer, for example, by increasing its hydrophilicity, introducing sites for metal coordination, or altering its pH-responsiveness. nih.govjocpr.comjocpr.comnih.gov
Furthermore, the hydrazide functional group can be part of the polymer backbone itself. Polyhydrazides are a class of polymers synthesized by the condensation of dihydrazides with dicarboxylic acid derivatives. mdpi.com While this compound is a mono-hydrazine, it could be used as a chain-terminating or pendant group-modifying agent in such polymerizations to control molecular weight or introduce specific functionality. mdpi.com
Table 2: Potential Derivatization and Polymerization Reactions
| Reaction Type | Reactant on Polymer/Material | Resulting Linkage | Application |
|---|---|---|---|
| Hydrazone Formation | Aldehyde or Ketone | C=N-NH- | pH-responsive materials, dynamic covalent chemistry |
| Acylation | Acyl Chloride or Ester | -CO-NH-NH- | Grafting onto polyester (B1180765) or polyamide backbones |
| Reductive Amination | Aldehyde or Ketone (with reducing agent) | -CH₂-NH-NH- | Stable grafting of the functional group |
Ligand Design for Coordination Chemistry
The field of coordination chemistry extensively utilizes nitrogen-containing organic molecules as ligands to bind metal ions, forming discrete metal complexes, coordination polymers, or metal-organic frameworks (MOFs). rsc.orgbiointerfaceresearch.com this compound is an excellent candidate for ligand design due to its multiple potential coordination sites. The two nitrogen atoms of the piperazine ring and the two nitrogen atoms of the hydrazinyl group can all donate lone pairs of electrons to coordinate with a metal center. nih.govunh.edu
This multi-dentate character allows the ligand to act as:
A chelating agent: The hydrazinyl group and the adjacent piperazine nitrogen (N1) can potentially form a stable five-membered ring with a metal ion.
A bridging ligand: The molecule can bridge two or more metal centers, using the piperazine nitrogens (N1 and N4) or a combination of piperazine and hydrazinyl nitrogens, to form extended one-, two-, or three-dimensional coordination polymers. nih.govnih.govacs.org
The choice of metal ion, counter-anion, and reaction conditions can direct the self-assembly process to yield specific architectures with desired properties, such as porosity for gas storage or catalytic activity. switt.chlpu.inrsc.org The presence of the 4-methylpiperazine group also imparts solubility and steric bulk, which can be used to tune the packing and properties of the resulting coordination compound. The flexibility of the propyl linker allows the ligand to adapt to the preferred coordination geometry of various metal ions. nih.gov
Applications in Specialized Chemical Research Domains
Research into Carbon Dioxide Capture Technologies Utilizing Piperazine (B1678402) Derivatives
The use of piperazine and its derivatives is a significant area of research in post-combustion carbon dioxide capture technologies. These compounds are often considered superior to the benchmark solvent, monoethanolamine (MEA), due to their higher CO2 absorption capacity and greater thermal stability. sigmaaldrich.com Piperazine's cyclic diamine structure is believed to facilitate the rapid formation of carbamates when reacting with CO2, and theoretically, one mole of piperazine can capture two moles of CO2. mdpi.com
Research has focused on concentrated aqueous piperazine (PZ) and blends with other amines to mitigate issues like solid precipitation while maintaining high performance. google.comresearchgate.net For instance, blends of piperazine with 4-hydroxy-1-methylpiperidine (HMPD) have been evaluated, showing a significantly greater CO2 cyclic capacity and absorption rate compared to MEA. researchgate.net Another promising blend is an equimolar mixture of 4 m 2-methylpiperazine (B152721) (2MPZ) and 4 m piperazine (PZ), which addresses the solubility limitations of concentrated piperazine alone. researchgate.net
Given that 1-(3-Hydrazinylpropyl)-4-methylpiperazine contains the core piperazine structure, it could theoretically be investigated for its CO2 capture capabilities. The presence of the additional nitrogen atoms in the hydrazinyl group might influence its basicity and reactivity towards CO2, potentially offering unique absorption and desorption characteristics. However, specific studies on this compound for CO2 capture are not currently available.
Table 1: Performance Comparison of Select Amine Solvents for CO2 Capture
| Solvent/Blend | Key Advantage(s) | Reference(s) |
|---|---|---|
| Concentrated Piperazine (PZ) | High absorption rate, high capacity, resistant to oxidation. | researchgate.net |
| Piperazine (PZ) / 4-hydroxy-1-methylpiperidine (HMPD) | Greater CO2 cyclic capacity and absorption rate than MEA. | researchgate.net |
| 4 m Piperazine (PZ) / 4 m 2-Methylpiperazine (2MPZ) | Overcomes solid solubility issues of pure concentrated PZ. | researchgate.net |
| Monoethanolamine (MEA) | Benchmark solvent for comparison. | sigmaaldrich.com |
Investigation of Corrosion Inhibition Properties (drawing from 1-Methylpiperazine (B117243) studies)
Piperazine derivatives are recognized for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. The effectiveness of these organic inhibitors is often attributed to the presence of heteroatoms (like nitrogen), which can donate electrons and form a protective film on the metal surface. This adsorption blocks the active sites for corrosion.
Studies on various hydrazinyl-containing compounds, though not piperazine-based, have demonstrated excellent corrosion inhibition. For example, 2,4-dihydrazino-6-methoxy-1,3,5-triazine has shown high protection performance, with the number of hydrazino groups playing a crucial role in the electrostatic interactions with the metal surface. nih.gov Similarly, derivatives of 4-(2-chlorophenyl)hydrazineylidene-1-phenyl-2-pyrazolin-5-one have been effective in protecting stainless steel. biointerfaceresearch.com
The compound this compound possesses multiple nitrogen atoms within its piperazine ring and the hydrazinyl group, making it a plausible candidate for a corrosion inhibitor. The combined presence of these functional groups could facilitate strong adsorption onto a metal surface, thereby providing a protective barrier against corrosive agents.
Table 2: Examples of Heterocyclic Compounds as Corrosion Inhibitors
| Inhibitor Class | Key Finding | Reference(s) |
|---|---|---|
| Hydrazino-methoxy-1,3,5-triazine Derivatives | The number of hydrazino groups significantly influences inhibition efficiency. | nih.gov |
| Pyrazolin-5-one Derivatives | Effective for stainless steel in HCl, forming a protective adsorbed layer. | biointerfaceresearch.com |
| s-Triazine Derivatives | Inhibition is superior due to the cumulative effect of the triazine core and pyrazole (B372694) motif. | nih.gov |
| Phenylbutanoyl Thiosemicarbazide (B42300) | Shows high inhibition efficacy through both chemisorption and physisorption. | mdpi.com |
Exploration in Organocatalysis and Metal-Catalyzed Reactions
Organocatalysis and transition-metal-catalysis are powerful tools in modern organic synthesis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, while transition-metal catalysis is fundamental for creating complex molecules from simpler units. mdpi.commdpi.com
The structural features of this compound, specifically the presence of multiple nitrogen atoms with varying steric and electronic environments, suggest it could be explored as a ligand in metal-catalyzed reactions or as a base in organocatalysis. The piperazine moiety is a common scaffold in the design of catalysts and ligands. For instance, the nornicotine (B190312) ligand, which contains a pyrrolidine (B122466) ring (structurally related to piperazine), has been used in a Ruthenium complex to catalyze aldol (B89426) reactions. nih.gov The metal center in such complexes can activate the organocatalyst ligand, enhancing its activity.
While there is no direct research on the use of this compound in these fields, its potential could be inferred from the broad utility of amines and hydrazines in catalysis. Further research would be needed to determine its efficacy and potential applications in specific synthetic transformations.
Development of Chemical Probes and Reagents
In chemical synthesis, piperazine derivatives serve as important intermediates and building blocks. For example, 1-Methylpiperazine is a precursor in the synthesis of numerous active pharmaceutical ingredients. fishersci.ca Structurally similar compounds like 1-(3-Aminopropyl)-4-methylpiperazine (B1293942) are used as precursors in the preparation of more complex molecules. fishersci.com
The hydrazinyl group in this compound is a reactive functional group. Hydrazines are known to react with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reactivity could be exploited in the development of chemical probes for detecting or quantifying carbonyl-containing molecules. The piperazine portion of the molecule could be modified to attach signaling units, such as fluorophores or chromophores, to create a functional probe. However, specific applications of this compound as a chemical probe or reagent are not yet described in the literature.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography with various detectors, Gas Chromatography)
Chromatographic techniques are central to the separation, identification, and quantification of 1-(3-hydrazinylpropyl)-4-methylpiperazine from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the analytical requirements.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. For polar compounds like hydrazine (B178648) derivatives, reversed-phase HPLC can be challenging due to poor retention on conventional C18 columns. helixchrom.com However, specialized columns or derivatization can overcome this limitation. A mixed-mode cation-exchange column, for instance, can effectively retain hydrazine compounds. helixchrom.com The use of mass spectrometry (MS) compatible mobile phases, such as those containing formic acid instead of trifluoroacetic acid, is also advantageous. helixchrom.com
Various detectors can be coupled with HPLC for the analysis of hydrazine and piperazine (B1678402) derivatives:
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile compounds that lack a UV chromophore and provides a response proportional to the mass of the analyte. helixchrom.com
Mass Spectrometry (MS): LC-MS is a powerful tool for both identification and quantification, offering high sensitivity and specificity. chemass.sinih.govmdpi.com It can provide structural information for impurity profiling. nih.gov For instance, a UHPLC-MS/MS method was developed to quantify related piperazine compounds, demonstrating high precision and accuracy. mdpi.com
Diode Array Detector (DAD): While the target compound may have weak UV absorption, HPLC-DAD can be used for quantitative analysis of piperazine derivatives, often after optimization of detection wavelengths. researchgate.net
Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. Direct analysis of hydrazines by GC can be difficult due to their polarity, which may cause peak tailing. researchgate.net However, GC methods have been successfully developed for various piperazine derivatives. nih.govrsc.orgresearchgate.net The use of a nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID) can provide sensitive detection. cdc.gov For unequivocal identification, coupling GC with a mass spectrometer (GC-MS) is the preferred method. researchgate.netrsc.orgcdc.gov Derivatization can be employed to improve the chromatographic behavior and volatility of hydrazine compounds for GC analysis. researchgate.netoup.com
| Technique | Analyte | Column | Detector | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Reference |
| HPLC-ELSD | Hydrazine | Coresep 100 mixed-mode cation-exchange | ELSD | Not specified | Not specified | helixchrom.com |
| HPLC-MS/MS | Hydrazine | Reversed-phase | MS/MS | LOQ: 0.0493 ng/mL | 0.0493 - 12.3 ng/mL | nih.gov |
| LC/MS/MS | Hydrazine (in air, after derivatization) | Not specified | MS/MS | IDL: 0.003 ng/mL, IQL: 0.008 ng/mL | Not specified | nih.gov |
| HPLC-DAD | Piperazine Derivatives | Not specified | DAD | LOQ: 0.125 - 0.5 µg/ml | Not specified | researchgate.net |
| GC | Piperazine Derivative (Trelibet) | Dimethylsilicone capillary column | Nitrogen-Phosphorus Detector (NPD) | 1 ng/ml | 1 - 1000 ng/ml | nih.gov |
| GC-MS | Piperazine Derivatives | Not specified | MS | Not specified | Not specified | researchgate.netrsc.org |
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary Electrophoresis (CE) offers an alternative to chromatographic methods, providing high separation efficiency and short analysis times, particularly for charged or polar molecules.
Capillary Zone Electrophoresis (CZE) has been successfully applied to the separation of hydrazine and its methyl derivatives. chemicke-listy.cz A borate (B1201080) buffer system was found to be effective for achieving complete resolution of these compounds. chemicke-listy.cz
For enhanced sensitivity, CE can be coupled with electrochemical detection (ED). A nonaqueous CE-ED method has been developed for the determination of hydrazine and its derivatives, achieving detection limits in the low ng/mL range. nih.gov This method utilized a bare platinum working electrode for amperometric detection. nih.gov Another approach involves the use of chemically modified electrodes, such as a 4-pyridyl hydroquinone (B1673460) self-assembled microdisk platinum electrode, which has shown high catalytic ability for hydrazines, allowing for detection at low potentials. nih.gov
| Technique | Analyte(s) | Key Conditions | Limit of Detection (LOD) | Linearity Range | Reference |
| Nonaqueous CE-ED | Hydrazine, Methylhydrazine, Dimethylhydrazines | Methanol:acetonitrile buffer, Pt electrode | 1 - 12 ng/mL | Not specified | nih.gov |
| CE-ED | Hydrazine, Methylhydrazine, Isoniazid | 4-pyridyl hydroquinone modified Pt electrode | 0.1 - 0.2 µM | 0.2 - 400 µM | nih.gov |
| CZE | Hydrazine, Methylhydrazine, Dimethylhydrazines | Borate buffer (pH 7.18) | Not specified | Not specified | chemicke-listy.cz |
Potentiometric and Conductometric Titration for Quantitative Analysis
Titrimetric methods offer a classic, cost-effective approach for the quantitative analysis of this compound, leveraging the basicity of the piperazine nitrogens and the reducing properties of the hydrazine group.
Potentiometric Titration involves monitoring the change in potential of a suitable electrode as a titrant is added. This technique is particularly useful for the analysis of hydrazine and its derivatives. studylib.netacs.org Redox titrations using potassium iodate (B108269) as the titrant in an acidic medium have been established for the quantification of hydrazine. studylib.netmt.comscribd.com The endpoint is detected by a sharp change in potential. This method can be highly precise and has been adapted for micro-samples. researchgate.net For compounds with acidic or basic properties, potentiometric titration in non-aqueous media can be used to determine their pKa values. urfu.ruresearchgate.net
Conductometric Titration measures the change in electrical conductivity of a solution as a titrant is added. tau.ac.ilmetrohm.com The principle relies on the substitution of ions with different ionic conductivities during the titration. tau.ac.il This method is advantageous for analyzing very dilute or colored solutions and for reactions that are relatively incomplete. tau.ac.il An acid-base conductometric titration could be devised for this compound, where a strong acid titrant would react with the basic nitrogen atoms of the piperazine ring. The equivalence point is determined graphically from the break in the titration curve. metrohm.com
Microscale Analytical Techniques for Limited Sample Availability
In many phases of pharmaceutical development, such as early-stage discovery or impurity characterization, the amount of available sample is often limited. Microscale analytical techniques are crucial in these scenarios. pharmaceutical-technology.com
For quantitative analysis of minute sample amounts, techniques like capillary electrophoresis and high-sensitivity LC-MS are indispensable. nih.govnih.gov A high-precision potentiometric titration technique using a specially designed mini-cell has been developed for the assay of hydrazine in sample volumes as small as 50-100 μL. researchgate.net The development and validation of such methods are critical for conserving valuable material while ensuring data quality.
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is a powerful strategy to improve the analytical properties of this compound. This is particularly relevant for the hydrazine moiety, which can be chemically modified to enhance its detectability and improve its chromatographic behavior. cdc.govresearchgate.net
The primary goal of derivatization for this compound would be to:
Introduce a chromophore or fluorophore for sensitive UV-Vis or fluorescence detection.
Increase molecular weight and improve fragmentation patterns for mass spectrometry. nih.gov
Decrease polarity and increase volatility for gas chromatography. researchgate.netoup.com
Common derivatization reagents for hydrazines include aldehydes and ketones, which react with the hydrazine group to form stable hydrazones. researchgate.net
p-Anisaldehyde: This reagent reacts with hydrazine to form a derivative that can be quantified by HPLC-MS/MS, enabling detection at very low concentrations. nih.gov
p-Dimethylaminobenzaldehyde (DBA): Hydrazine can be derivatized with DBA to yield p-dimethylaminobenzalazine, which is highly sensitive in LC/MS/MS analysis. nih.gov
Salicylaldehyde: This reagent is used for the derivatization of hydrazine for quantification by RP-HPLC, achieving detection limits in the low ppm range. rasayanjournal.co.in
Perfluoroacylating agents (e.g., HFBA): These reagents can be used to derivatize piperazine compounds for GC analysis, improving their separation and detection. oup.com
The choice of derivatization agent depends on the analytical technique being employed and the desired sensitivity. For instance, reagents that introduce a strong UV chromophore are ideal for HPLC-UV analysis, while those that produce characteristic fragments are suited for MS-based methods. nih.govsemanticscholar.org
| Derivatization Reagent | Analyte | Purpose | Analytical Technique | Reference |
| p-Anisaldehyde | Hydrazine | Improve ionization and fragmentation | HPLC-MS/MS | nih.gov |
| p-Dimethylaminobenzaldehyde (DBA) | Hydrazine | Enhance sensitivity | LC/MS/MS | nih.gov |
| Salicylaldehyde | Hydrazine | Form a chromophoric derivative | RP-HPLC | rasayanjournal.co.in |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl compounds (reactive with hydrazine reagents) | Improve sensitivity and detection | MALDI-MSI | nih.govsemanticscholar.org |
| Heptafluorobutyric anhydride (B1165640) (HFBA) | Benzylpiperazines | Improve chromatographic separation | GC | oup.com |
Based on the provided search results, there is no information available for the chemical compound “this compound.” Consequently, it is not possible to generate an article on its future perspectives and emerging research avenues as requested. The search results pertain to structurally similar but distinct compounds, such as 1-(3-Hydroxypropyl)-4-methylpiperazine and 1-(3-Aminopropyl)-4-methylpiperazine (B1293942), which are not the subject of the user's request.
Q & A
Q. What are the established synthetic routes for 1-(3-Hydrazinylpropyl)-4-methylpiperazine, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via alkylation or coupling reactions. For example, alkylation of 1-methylpiperazine with 1-bromo-3-chloropropane in acetone under basic conditions (K₂CO₃, RT) yields intermediates, which are further functionalized with hydrazine . Alternatively, HOBt/EDC-mediated coupling in DMF at −10°C can introduce hydrazinyl groups to a propyl-linked piperazine backbone . Key parameters include temperature control (−10°C to RT), solvent polarity (DMF for coupling, acetone for alkylation), and stoichiometry (1.5 eq HOBt/EDC). Purification via silica gel chromatography is critical to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with piperazine protons resonating at δ 2.3–3.0 ppm and hydrazine NH₂ signals near δ 1.5–2.0 ppm .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₈H₁₉N₃, MW 157.26) and purity (>95%) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N vibrations) confirm functional groups .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : Store at ambient temperatures in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. The compound is air-sensitive and hygroscopic; desiccants like silica gel should be used. Avoid exposure to light and acids, which may degrade the hydrazine moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the hydrazine group.
- Catalysis : Use catalytic KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
- Temperature : Moderate heating (40–60°C) improves reaction kinetics without compromising thermal stability .
- pH Control : Maintain mildly basic conditions (pH 8–9) to deprotonate the hydrazine group, increasing nucleophilicity .
Q. How should researchers address contradictions in reported bioactivity data for hydrazine-modified piperazines?
- Methodological Answer :
- Assay Standardization : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under controlled conditions (pH, temperature, cell lines) to minimize variability .
- Structural Confirmation : Verify compound identity via HRMS and NMR to rule out impurities or degradation products.
- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to compare potency across studies, accounting for differences in bioavailability .
Q. What role does the hydrazinylpropyl group play in PROTAC design, and how can its linker length be modified for target specificity?
- Methodological Answer : The hydrazinyl group serves as a versatile linker in proteolysis-targeting chimeras (PROTACs) due to its ability to form stable conjugates with E3 ligase ligands. Adjusting the propyl chain length (e.g., via alkylation with bromoalkanes of varying lengths) modulates spatial flexibility, optimizing target protein degradation . For example, elongation to a butyl chain (C4) may improve binding to buried epitopes .
Q. What strategies mitigate solubility challenges of this compound in aqueous media?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing biomolecules.
- Cyclodextrin Complexation : Form inclusion complexes with β-cyclodextrin (1:1 molar ratio, 45°C, 5 h) to improve aqueous dispersion .
- Salt Formation : React with HCl or acetic acid to generate water-soluble hydrochloride or acetate salts .
Q. How can researchers validate conflicting data on the compound’s inhibition of cytochrome P450 enzymes?
- Methodological Answer :
- Enzyme Source Comparison : Test against recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) from multiple suppliers to rule out batch variability.
- Competitive Assays : Use fluorescent probes (e.g., 7-benzyloxyquinoline for CYP3A4) to measure inhibition kinetics (Ki values) .
- Metabolite Profiling : LC-MS/MS analysis of metabolic pathways identifies off-target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
